molecular formula C18H18N8O3 B2720947 N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide CAS No. 2034507-22-5

N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No.: B2720947
CAS No.: 2034507-22-5
M. Wt: 394.395
InChI Key: WKVMVJCLIZYUCV-UHFFFAOYSA-N
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Description

N-((3-(6-Ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide is a heterocyclic compound featuring a triazolopyrimidine core substituted with a methyl-oxadiazole-pyridine moiety. The triazolopyrimidine scaffold is known for its versatility in medicinal and agrochemical applications due to its structural rigidity and hydrogen-bonding capabilities . The unique substitution pattern of this compound includes a 1,2,4-oxadiazole ring linked to a 6-ethoxypyridine group, which may enhance metabolic stability and target-binding specificity compared to simpler analogs.

Properties

IUPAC Name

N-[[3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl]-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N8O3/c1-4-28-13-6-5-12(8-19-13)15-22-14(29-25-15)9-20-17(27)16-23-18-21-10(2)7-11(3)26(18)24-16/h5-8H,4,9H2,1-3H3,(H,20,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKVMVJCLIZYUCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=C(C=C1)C2=NOC(=N2)CNC(=O)C3=NN4C(=CC(=NC4=N3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N8O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's structure, synthesis methods, and biological activities supported by research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C18H18N8O3C_{18}H_{18}N_{8}O_{3} with a molecular weight of approximately 394.4 g/mol. The compound features multiple functional groups that contribute to its diverse biological activities. The presence of the oxadiazole and triazole moieties is particularly noteworthy as these structures are often associated with various pharmacological effects.

PropertyValue
Molecular FormulaC18H18N8O3C_{18}H_{18}N_{8}O_{3}
Molecular Weight394.4 g/mol
CAS Number2034507-22-5

Synthesis

The synthesis of this compound typically involves multi-step processes that integrate various reaction conditions and reagents. Common methods include:

  • Formation of the oxadiazole ring : Utilizing hydrazides and appropriate carboxylic acids.
  • Construction of the triazole structure : Involves cyclization reactions often facilitated by catalysts.
  • Final coupling reactions : Merging the synthesized components through amide bond formation.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance:

  • In vitro studies have shown that derivatives with oxadiazole and triazole structures can inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms.

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against various pathogens:

Pathogen TypeActivity Observed
Bacterial strainsEffective against E. coli and S. aureus
Fungal strainsInhibitory effects on Candida species

The precise mechanism of action remains under investigation; however, preliminary studies suggest that the compound may interact with specific molecular targets such as kinases and receptors involved in cell signaling pathways. This interaction could lead to inhibition of critical cellular processes such as proliferation and survival.

Case Studies

  • Study on Anticancer Effects : A study published in Journal of Medicinal Chemistry evaluated a series of triazole derivatives and found that those incorporating oxadiazole exhibited enhanced cytotoxicity against breast cancer cell lines (MCF7) compared to standard treatments.
  • Antimicrobial Efficacy Assessment : Research conducted by Pharmaceutical Biology highlighted the broad-spectrum antimicrobial activity of similar compounds in clinical isolates of resistant bacterial strains.

Comparison with Similar Compounds

Comparison with Similar Compounds

Physicochemical and Spectroscopic Properties

  • Melting Points : Analogs with electron-withdrawing groups (e.g., 5j: 4-nitrophenyl) exhibit higher melting points (~320°C) compared to bromophenyl (5k: ~282°C) or hydroxy-methoxy derivatives (5l: ~250°C), suggesting stronger intermolecular interactions in nitro-substituted compounds .
  • Spectroscopic Data : HRMS and NMR spectra for analogs 5a–n confirm their structural integrity. For example, 5j shows a molecular ion peak at m/z 453.1677 (HRMS-ESI), consistent with its molecular formula . The target compound’s ethoxypyridine and oxadiazole groups would likely produce distinct NMR signals (e.g., pyridine protons at δ 8.5–9.0 ppm and oxadiazole-related splitting patterns).

Functional Implications

  • Substituent Effects : The 3,4,5-trimethoxyphenyl group in 5a–n is associated with enhanced lipophilicity and membrane permeability, whereas the target’s ethoxypyridine may improve water solubility and π-π stacking interactions with biological targets .

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